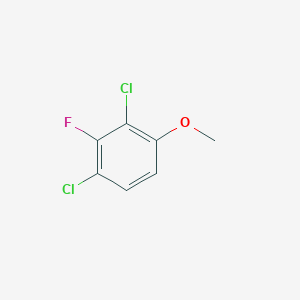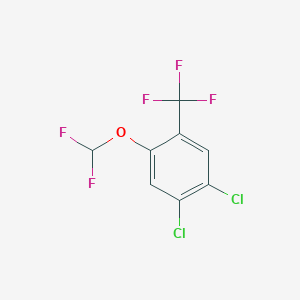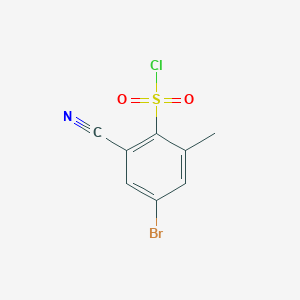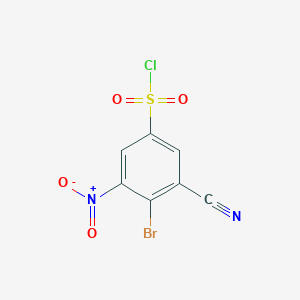
4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride
Overview
Description
4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride, also known as CBS, is a chemical compound used in a wide variety of scientific research applications. CBS is a white solid, with a molecular weight of 357.7 g/mol, and a melting point of 97-100°C. It is insoluble in water, but soluble in organic solvents. CBS is a versatile reagent, and is used in a variety of organic synthesis reactions, such as the preparation of amides, esters, and nitriles. In addition, CBS is used in a number of biochemical and physiological studies, and has been found to have a range of effects on various biological systems.
Scientific Research Applications
4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride is used in a variety of scientific research applications. It is commonly used in organic synthesis reactions, such as the preparation of amides, esters, and nitriles. In addition, 4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride is used in a number of biochemical and physiological studies, and has been found to have a range of effects on various biological systems. For instance, 4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride has been found to inhibit the activity of certain enzymes, such as the enzyme acetylcholinesterase. Furthermore, 4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride has been used to study the structure and function of proteins, as well as to study the mechanism of action of drugs.
Mechanism Of Action
The exact mechanism of action of 4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride is not fully understood. However, it is believed that 4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride binds to certain enzymes, such as acetylcholinesterase, and inhibits their activity. 4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride has also been found to interact with proteins, and may affect the structure and function of proteins.
Biochemical And Physiological Effects
4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride has been found to have a range of effects on various biological systems. For instance, 4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride has been found to inhibit the activity of certain enzymes, such as the enzyme acetylcholinesterase. Furthermore, 4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride has been used to study the structure and function of proteins, as well as to study the mechanism of action of drugs. Additionally, 4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride has been found to have an effect on cell growth and differentiation, as well as to affect the expression of certain genes.
Advantages And Limitations For Lab Experiments
4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride is a versatile reagent, and is used in a variety of organic synthesis reactions. It is also relatively easy to synthesize and purify, making it an ideal reagent for laboratory experiments. However, 4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride is insoluble in water, and is not suitable for use in aqueous solutions. Additionally, 4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride is toxic and should be handled with caution.
Future Directions
The potential applications of 4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride are still being explored. Future research may focus on further elucidating the mechanism of action of 4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride, as well as exploring its potential applications in drug discovery and development. Additionally, research may focus on the development of new synthetic methods for the synthesis of 4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride, as well as exploring its potential uses in the preparation of new compounds. Finally, research may focus on the development of new methods for the detection and quantification of 4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride in biological samples.
properties
IUPAC Name |
4-bromo-3-cyano-5-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClN2O4S/c8-7-4(3-10)1-5(16(9,14)15)2-6(7)11(12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSBDKREMXRBGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Br)[N+](=O)[O-])S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



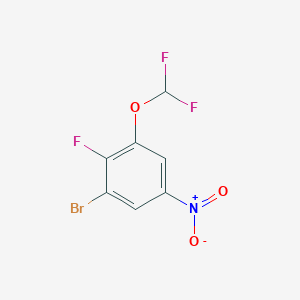
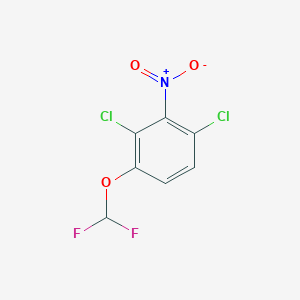
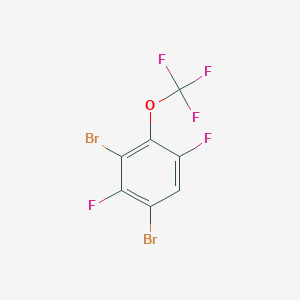
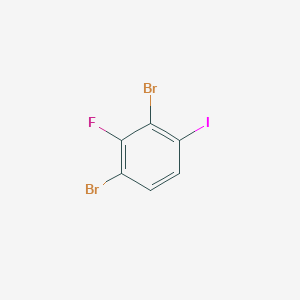
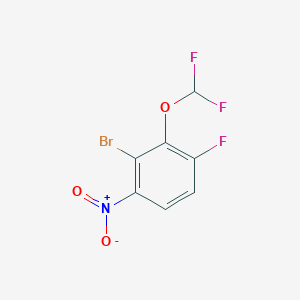
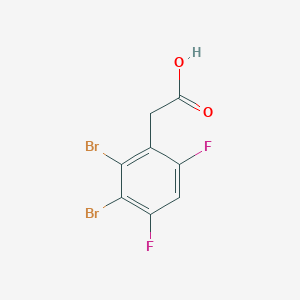
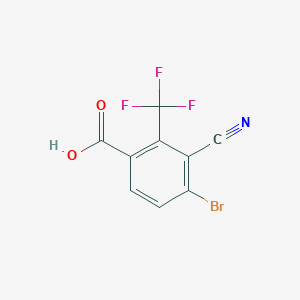
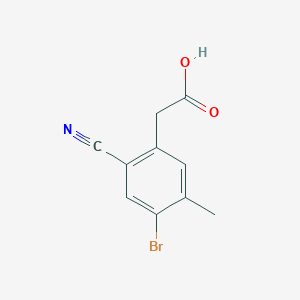
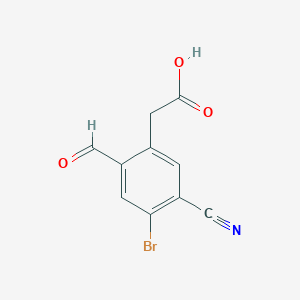

![N-Methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1410414.png)
